molecular formula C13H16O3 B2431485 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane CAS No. 66123-38-4

3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane

Cat. No.: B2431485
CAS No.: 66123-38-4
M. Wt: 220.268
InChI Key: NKEXXRNTNMXBAW-UHFFFAOYSA-N
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Description

3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane is an organic compound characterized by the presence of an oxirane (epoxide) ring and an oxolane (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a cyclization reaction with tetrahydrofuran under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane undergoes several types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can attack the epoxide ring under basic conditions.

Major Products Formed

    Oxidation: Diols are the major products.

    Reduction: Alcohols are formed.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)benzaldehyde
  • 3-(Oxiran-2-ylmethoxy)phenylpropanoate
  • 4-(Oxiran-2-ylmethoxy)phenylmethanol

Uniqueness

3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane is unique due to the presence of both an epoxide and an oxolane ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .

Properties

IUPAC Name

3-[4-(oxiran-2-ylmethoxy)phenyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-12(15-8-13-9-16-13)4-2-10(1)11-5-6-14-7-11/h1-4,11,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEXXRNTNMXBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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